PP121 - 1092788-83-4

PP121

Catalog Number: EVT-279579
CAS Number: 1092788-83-4
Molecular Formula: C17H17N7
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PP121 is a synthetic molecule studied for its potential anticancer properties. It is classified as a multi-targeted kinase inhibitor, meaning it can bind to and inhibit the activity of multiple protein kinases. [, , , ] These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival. Due to its multi-targeted nature, PP121 has demonstrated promising results in preclinical studies for inhibiting the growth of various cancer cell lines and reducing tumor growth in animal models. [, , , ]

Cajanin Stilbene Acid (CSA)

Compound Description: Cajanin Stilbene Acid (CSA) is a natural compound found in pigeon peas (Cajanus cajan). It exhibits anticancer activity in vitro and in vivo. CSA was identified as a potent inhibitor of the serine-threonine kinase WNK3, which is also a predicted target of PP121. []

Relevance: CSA and PP121 share a common predicted target, WNK3. [] Molecular docking studies revealed that CSA possesses a comparable or even superior binding affinity to WNK3 compared to PP121. [] This suggests that CSA and PP121 might share similar mechanisms of action and biological effects, particularly in the context of cancer treatment.

Iodoprazole

Compound Description: Iodoprazole is a precursor compound used in the synthesis of PP121. [] It is non-cytotoxic and serves as a building block for the in situ production of PP121 via the Suzuki-Miyaura cross-coupling reaction. []

Relevance: Iodoprazole is directly related to PP121 as it is a precursor in its synthesis. [] The successful use of iodoprazole for the in situ production of PP121 highlights a potential strategy for targeted drug delivery and enhancing the therapeutic efficacy of PP121. []

Boronic Ester

Compound Description: This term refers to a class of compounds characterized by a boron atom bound to two alkoxy or aryloxy groups and an alkyl or aryl group. In the context of PP121 research, a specific boronic ester derivative serves as the second precursor, alongside iodoprazole, in the Suzuki-Miyaura cross-coupling reaction. [] This specific boronic ester is non-cytotoxic and contributes to the formation of the PP121 structure. []

Relevance: The boronic ester is directly involved in the synthesis of PP121, making it a crucial component in the in situ drug production strategy. [] The utilization of this non-cytotoxic precursor, together with iodoprazole, facilitates the targeted synthesis of PP121 within the tumor microenvironment, potentially enhancing its therapeutic index. []

Relevance: Vandetanib serves as a reference compound in the search for novel dual inhibitors targeting RET and VEGFR2 for MTC treatment. [] The study aimed to identify compounds structurally similar to vandetanib with potentially improved efficacy and reduced side effects. [] While PP121 itself is not explicitly compared to vandetanib in the study, both compounds are implicated in targeting receptor tyrosine kinases, including RET, suggesting a potential overlap in their mechanisms of action.

Cabozantinib

Compound Description: Cabozantinib is another established kinase inhibitor used in the treatment of MTC. It targets multiple tyrosine kinases, including RET, MET, and VEGFR2. [] Similar to vandetanib, cabozantinib's clinical use is limited by its side effect profile. []

Relevance: Cabozantinib is included in the study as a reference compound for identifying novel dual inhibitors of RET and VEGFR2 for MTC. [] The goal is to discover compounds that retain or improve upon the antitumor activity of cabozantinib while minimizing its adverse effects. Both cabozantinib and PP121 demonstrate activity against receptor tyrosine kinases, indicating a potential for overlapping therapeutic applications.

Motesanib

Compound Description: Motesanib is a multi-target kinase inhibitor that exhibits activity against VEGFR2 and other receptor tyrosine kinases involved in angiogenesis. [] It is explored as a potential therapeutic agent in various cancers, but its clinical utility is hampered by its side effects. []

Relevance: Motesanib is used as a reference compound in the study to identify novel dual inhibitors targeting RET and VEGFR2. [] The researchers sought to identify compounds with enhanced target specificity and improved safety profiles compared to motesanib. While the study primarily focuses on motesanib's activity against VEGFR2, its multi-target nature and inclusion in the search for improved dual inhibitors suggest a potential relevance to PP121's multi-target kinase inhibition profile.

RAF265

Compound Description: RAF265 is a small-molecule inhibitor targeting RAF kinases, particularly BRAF V600E, a mutated form frequently implicated in various cancers. []

Relevance: RAF265 is included as a reference compound in the search for dual RET and VEGFR2 inhibitors for MTC, although it is not a direct inhibitor of either target. [] The study utilizes RAF265 as a comparative agent to evaluate the binding affinities and selectivity profiles of identified compounds. This comparison might provide insights into the potential off-target effects and selectivity profiles of PP121, especially given its multi-kinase targeting nature.

Sunitinib

Compound Description: Sunitinib is a multi-kinase inhibitor with activity against a broad range of receptor tyrosine kinases, including VEGFR2, PDGFR, and KIT. It is used in the treatment of various cancers, but similar to other multi-kinase inhibitors, it is associated with significant side effects. []

Relevance: Sunitinib serves as a reference compound in the study's search for novel dual inhibitors of RET and VEGFR2. [] The research aims to identify compounds with improved target selectivity and reduced off-target effects compared to sunitinib. Although PP121 is not directly compared to sunitinib in the provided texts, both compounds target multiple kinases, suggesting that understanding the selectivity profile of sunitinib could be informative for understanding the potential benefits and risks associated with PP121's multi-kinase targeting profile.

AGN-PC-0CUK9P (PubChem CID: 59320403)

Compound Description: AGN-PC-0CUK9P is a compound identified through Tanimoto-based similarity searching using PP121 as the query compound. [] It exhibits a strong affinity for both RET and VEGFR2, comparable to that of PP121. []

Relevance: AGN-PC-0CUK9P is identified as a structurally similar compound to PP121 and exhibits a comparable affinity for RET and VEGFR2. [] The study suggests that AGN-PC-0CUK9P could potentially serve as a superior dual inhibitor for MTC treatment, warranting further investigation in preclinical models. [] This highlights the potential of identifying structurally related compounds to PP121 with improved therapeutic characteristics.

Source and Classification

PP121 was first identified through systematic discovery efforts aimed at finding novel inhibitors targeting tyrosine and phosphoinositide kinases. The compound belongs to the class of organic compounds known as pyrazolylpyridines, characterized by its complex structure that includes multiple nitrogen atoms within its rings, which contribute to its biological activity. The chemical formula for PP121 is C17H17N7C_{17}H_{17}N_{7}, with a molecular weight of approximately 319.36 g/mol .

Synthesis Analysis

The synthesis of PP121 involves several key steps that utilize advanced organic chemistry techniques. Although specific detailed protocols are not extensively documented in the literature, the synthesis generally follows these principles:

  1. Starting Materials: The synthesis typically begins with readily available pyridine derivatives and pyrazole precursors.
  2. Reactions: Key reactions may include:
    • Cyclization: This involves forming the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions that generate the core structure.
    • Functionalization: Subsequent steps involve the introduction of functional groups necessary for biological activity, such as amine groups which enhance solubility and receptor binding.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological testing.
Molecular Structure Analysis

The molecular structure of PP121 is characterized by its complex arrangement of rings and functional groups:

  • IUPAC Name: 1-cyclopentyl-3-{1H-pyrrolo[2,3-b]pyridin-5-yl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Structural Features:
    • The compound consists of a pyrazolo[3,4-d]pyrimidine core fused with a pyrrole ring.
    • It contains multiple nitrogen atoms that play crucial roles in binding interactions with target proteins.

The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its interaction with biological targets.

Chemical Reactions Analysis

PP121 participates in several significant chemical reactions relevant to its mechanism of action:

  1. Inhibition of Kinases: As a dual inhibitor, PP121 effectively blocks the activity of both tyrosine kinases and phosphoinositide kinases, leading to downstream effects on cell signaling pathways.
  2. Calcium Mobilization: In studies involving asthmatic models, PP121 has been shown to influence calcium ion channels, thereby modulating smooth muscle contraction in airway tissues .
  3. Signal Transduction Pathways: The compound downregulates various inflammatory mediators by inhibiting the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are crucial in cancer progression and inflammation.
Mechanism of Action

PP121 exerts its therapeutic effects primarily through:

  • Inhibition of Kinase Activity: By inhibiting specific kinases involved in cell proliferation and survival, PP121 disrupts cancer cell growth and migration.
  • Regulation of Ion Channels: It affects ion channel activity in airway smooth muscle cells, leading to reduced airway hyperresponsiveness and mucus secretion in asthma models.
  • Downregulation of Inflammatory Mediators: PP121 decreases levels of key inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4 and IL-5), contributing to its anti-inflammatory effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of PP121 are critical for understanding its behavior in biological systems:

  • State: Solid
  • Water Solubility: Approximately 0.0814 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 2.35 (indicating moderate lipophilicity)
  • Polar Surface Area: 98.3 Ų
  • Number of Rotatable Bonds: 2

These properties influence the bioavailability and pharmacokinetics of PP121, impacting its therapeutic efficacy.

Applications

PP121 shows promise across multiple scientific applications:

  1. Cancer Therapy: Its ability to inhibit kinases makes it a candidate for treating various cancers including non-small cell lung cancer and anaplastic thyroid carcinoma .
  2. Pulmonary Diseases: Research indicates that PP121 can alleviate symptoms associated with asthma by reducing airway inflammation and hyperresponsiveness.
  3. Research Tool: Its dual inhibition mechanism provides insights into kinase signaling pathways, making it valuable for biochemical research.
Molecular Mechanisms of PP121-Mediated Kinase Inhibition

Dual-Target Inhibition of Tyrosine Kinases and Phosphoinositide 3-Kinases

PP121 represents a paradigm shift in kinase inhibition by simultaneously targeting tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks). Its unique pyrazolopyrimidine core enables nanomolar-affinity binding to divergent kinase families, overcoming evolutionary divergence between these enzyme classes. Structural analyses reveal that PP121 exploits a conserved hydrophobic pocket in both TK and PI3K active sites, accessible through a rotatable cyclopentyl-pyrrolopyridine moiety. This dual specificity disrupts oncogenic signaling at multiple nodes, as evidenced by IC₅₀ values of 2–14 nM for PDGFR, Src, and VEGFR2, and 10–60 nM for mTOR and DNA-PK [2] [10].

Table 1: Selectivity Profile of PP121 Against Key Kinases

Target KinaseFamilyIC₅₀ (nM)Biological Consequence
PDGFRβTyrosine Kinase2Inhibits stromal signaling
SrcTyrosine Kinase14Blocks metastasis signaling
VEGFR2Tyrosine Kinase12Suppresses angiogenesis
mTORPI3K-related10Inhibits protein synthesis/proliferation
DNA-PKPI3K-related60Impairs DNA damage repair

Data compiled from biochemical kinase profiling assays [2] [10].

Structural Basis for Src Family Kinase Selectivity

PP121 achieves exceptional Src kinase inhibition (IC₅₀ = 14 nM) through a multi-faceted binding mechanism. X-ray crystallography demonstrates that the pyrrolopyridine nitrogen forms a critical hydrogen bond with the kinase hinge residue Met341, while the pyrazolopyrimidine core occupies the adenine-binding pocket. The cyclopentyl group extends into a hydrophobic cavity near the gatekeeper residue Thr338, stabilizing an inactive U-shaped conformation unique to Src family kinases. This binding mode confers >100-fold selectivity over serine-threonine kinases, as mutations to the hydrophobic pocket (e.g., Thr338→Ile) significantly diminish PP121 binding [2] [5].

Allosteric Modulation of mTOR Signaling Pathways

PP121 inhibits mTOR (IC₅₀ = 10 nM) by competitively targeting the ATP-binding site while inducing conformational changes that suppress kinase activity. Unlike rapamycin analogs that only inhibit mTORC1, PP121 targets both mTORC1 and mTORC2 complexes by binding the catalytic domain. This disrupts phosphorylation of downstream effectors: in glioblastoma cell lines (U87, LN229), 500 nM PP121 reduces p70S6K phosphorylation by >80% within 3 hours. The compound’s flexibility enables simultaneous engagement of the mTOR active site and an adjacent hydrophobic groove, blocking substrate docking without inducing compensatory PI3K activation [5] [10].

Interplay Between PI3K/Akt and MAPK Signaling Cascades

PP121 uniquely intercepts the crosstalk between PI3K/Akt and MAPK cascades, two frequently co-activated pathways in cancer. By dually inhibiting upstream TK receptors (e.g., VEGFR2, PDGFR) and PI3K effectors, PP121 disrupts compensatory signaling loops. In NSCLC xenograft models, 30 mg/kg PP121 suppresses both Akt Ser473 and ERK Thr202/Tyr204 phosphorylation within 24 hours, contrasting with single-pathway inhibitors that often upregulate alternate cascades [1] [9].

Suppression of Akt Phosphorylation in Glioblastoma Models

Genetic studies confirm that PP121 directly inhibits Akt activation in PTEN-deficient glioblastomas. In Nestin-TVA mouse models with conditional RB/p53/PTEN ablation, PP121 (20 mg/kg) reduced phospho-Akt Ser473 levels by 75% versus controls. This correlated with tumor regression in 66% of treated animals, validating PI3K/Akt as a therapeutic vulnerability. Mechanistically, PP121 blocks membrane translocation of PI3Kβ/δ subunits, preventing PIP₃ generation and subsequent Akt recruitment. The compound’s ability to penetrate the blood-brain barrier enhances its efficacy against intracranial tumors, with a 40% reduction in tumor volume observed after 14-day treatment [3] [7].

Table 2: Efficacy of PP121 in Preclinical Cancer Models

Cancer ModelGenetic FeaturesPP121 DoseKey Outcomes
Glioblastoma PDXPTEN⁻/⁻, EGFRvIII20 mg/kg oral75% ↓ p-Akt; 40% tumor volume reduction
NSCLC LU5162B-ADCEGFR⁺/MET⁺2 µM in vitro90% ↓ p-S6; 70% proliferation inhibition
NSCLC LU6471B-SCCKRASG12D500 nM in vitro85% migration inhibition (co-culture)
Esophageal Eca-109PI3KCA mutant30 mg/kg oral↓p-Akt/p-IκKαβ; 60% tumor growth inhibition

PDX = patient-derived xenograft; ADC = adenocarcinoma; SCC = squamous cell carcinoma [7] [9] [10].

Cross-Talk With VEGF/VEGFR2 Angiogenic Pathways

PP121 potently antagonizes VEGF-driven angiogenesis by blocking VEGFR2 autophosphorylation (IC₅₀ = 12 nM). In endothelial cells, 100 nM PP121 inhibits VEGF165-induced activation of both PI3K/Akt and MAPK pathways, disrupting proliferation and tubulogenesis. This dual inhibition overcomes resistance to VEGF monotherapy: in bevacizumab-resistant CRC models, PP121 suppresses Ang2 and Bv8 expression—hypoxia-induced bypass angiogenic factors—by >50%. The compound’s efficacy against VEGFR2 is structurally enabled by its binding to the kinase’s “DFG-out” conformation, a state inaccessible to larger antibody-based inhibitors [1] [8].

Molecular Effects of PP121 on Angiogenic Pathways:

  • VEGF165/VEGFR2 Axis: Blocks Y1175 autophosphorylation (↓95% at 50 nM) → disrupts PLCγ/PKC/Raf-MEK-ERK cascade [8]
  • Hypoxia Response: Reduces HIF-1α accumulation under hypoxia (↓60%) → suppresses VEGF transcription [4]
  • Alternative Angiogenic Factors: Downregulates tumor-derived Ang2 and Bv8 → inhibits Tie2/PROKR2 signaling [8]

Properties

CAS Number

1092788-83-4

Product Name

PP121

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Solubility

Soluble in DMSO

Synonyms

PP121; PP 121; PP121

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.